molecular formula C18H22BrN3O2 B8369998 2-[2-(4-Bromo-phenyl)-3H-imidazol-4-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester

2-[2-(4-Bromo-phenyl)-3H-imidazol-4-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B8369998
M. Wt: 392.3 g/mol
InChI Key: GACUEZHEQGICRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Bromo-phenyl)-3H-imidazol-4-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H22BrN3O2 and its molecular weight is 392.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-Bromo-phenyl)-3H-imidazol-4-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-Bromo-phenyl)-3H-imidazol-4-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[2-(4-Bromo-phenyl)-3H-imidazol-4-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Molecular Formula

C18H22BrN3O2

Molecular Weight

392.3 g/mol

IUPAC Name

tert-butyl 2-[2-(4-bromophenyl)-1H-imidazol-5-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H22BrN3O2/c1-18(2,3)24-17(23)22-10-4-5-15(22)14-11-20-16(21-14)12-6-8-13(19)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3,(H,20,21)

InChI Key

GACUEZHEQGICRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CN=C(N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-Bromo-benzamidine (0.202 g) and potassium carbonate (0.237 g) in H2O (0.286 mL) and THF (1.1 mL) was heated to 65° C. 2-(2-Chloro-acetyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (0.106 g) in THF (0.7 mL) was added over 1 hour and reaction mixture heated at 65° C. for 18 hours. Reaction mixture was concentrated to ˜0.5 mL and extracted with ethyl acetate. Organic layer was washed with H2O, brine and dried (MgSO4), concentrated and purified by flash column chromatography (silica gel, 20 to 100% ethyl acetate/hexanes) to give 2-[2-(4-Bromo-phenyl)-3H-imidazol-4-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester (0.075 g) as an orange film: LCMS-ESI−: calc'd for C18H23BrN3O2: 393.30 (M+H+). Found: 391.8, 393.83 (M+H+).
Quantity
0.202 g
Type
reactant
Reaction Step One
Quantity
0.237 g
Type
reactant
Reaction Step One
Name
Quantity
0.286 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
0.106 g
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.